molecular formula C20H19ClN2O B8510037 9-(((3-Chlorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol CAS No. 104648-38-6

9-(((3-Chlorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Cat. No. B8510037
CAS RN: 104648-38-6
M. Wt: 338.8 g/mol
InChI Key: PAKRGUABUWIYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(((3-Chlorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol is a useful research compound. Its molecular formula is C20H19ClN2O and its molecular weight is 338.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(((3-Chlorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(((3-Chlorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

104648-38-6

Product Name

9-(((3-Chlorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

9-[(3-chlorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C20H19ClN2O/c21-14-6-3-5-13(11-14)12-22-20-15-7-1-2-8-16(15)23-17-9-4-10-18(24)19(17)20/h1-3,5-8,11,18,24H,4,9-10,12H2,(H,22,23)

InChI Key

PAKRGUABUWIYQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC(=CC=C4)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a ice cooled suspension of 9-(3-chlorobenzylamino)-3,4-dihydroacridin-1(2H)-one (3.6 g) in 75 ml of tetrahydrofuran was added a 1M solution of lithium aluminum hydride in THF (6 ml). This was stirred at ice bath temperature for 45 minutes.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9-(3-chlorobenzylamino)-3,4-dihydroacridin-1(2H)-one
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.